BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Enzyme Inhibition Beta-Glucuronidase Drug Metabolism

4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 325978‑26‑5) is a fully synthetic small molecule belonging to the N‑(thiazol‑2‑yl)‑benzamide chemotype. Its architecture features three distinct pharmacophoric elements: a 4‑tert‑butylbenzamide cap, a central 1,3‑thiazole‑2‑amine bridge, and a 4‑nitrophenyl tail on the thiazole ring.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 325978-26-5
Cat. No. B2566550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
CAS325978-26-5
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H19N3O3S/c1-20(2,3)15-8-4-14(5-9-15)18(24)22-19-21-17(12-27-19)13-6-10-16(11-7-13)23(25)26/h4-12H,1-3H3,(H,21,22,24)
InChIKeyCVMKRTRAPJDQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 325978-26-5): A Structurally Complex Thiazole–Benzamide Tool Compound


4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 325978‑26‑5) is a fully synthetic small molecule belonging to the N‑(thiazol‑2‑yl)‑benzamide chemotype [1]. Its architecture features three distinct pharmacophoric elements: a 4‑tert‑butylbenzamide cap, a central 1,3‑thiazole‑2‑amine bridge, and a 4‑nitrophenyl tail on the thiazole ring . This specific arrangement distinguishes it from the more common N‑(4‑phenylthiazol‑2‑yl)‑benzamide scaffold, where the aryl substituent typically resides on the benzamide carbonyl side rather than the thiazole ring, potentially altering electronic distribution, conformational preferences, and target engagement geometry [2]. The compound is cataloged primarily as a research‑grade tool compound for biochemical and pharmacological profiling studies [1].

Why Generic Thiazole–Benzamide Interchange Is Not Supported: The Case for 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide


Superficial structural similarity among N‑(thiazol‑2‑yl)‑benzamide analogs masks profound functional divergence that precludes simple compound substitution. In the prototypical Zinc‑Activated Channel (ZAC) antagonist series, moving the tert‑butyl group from the benzamide para‑position to the thiazole 4‑position while introducing a 3‑fluorobenzamide moiety (compound TTFB, IC₅₀ 1–3 μM at ZAC) resulted in a complete pharmacological profile switch compared to the lead hit [1]. Similarly, within the closely related N‑[4‑(4‑nitrophenyl)‑1,3‑thiazol‑2‑yl]‑benzamide sub‑family, variation of the benzamide substituent from 4‑tert‑butyl to 4‑isopropyl, 4‑chloro, or 3‑methylthio generates distinct steric bulk, lipophilicity (logP shifts of >0.5 units), and hydrogen‑bonding capacity . These molecular‑level differences translate into significant variation in target selectivity profiles, as documented for adenosine A₁ vs. A₂A receptor discrimination (Ki >100 μM vs. 2.81 μM) among structurally close 4‑nitrophenyl‑thiazole‑benzamide analogs [2]. Generic selection based solely on the shared ‘thiazole‑benzamide’ core term therefore carries a high risk of acquiring a compound with divergent potency, selectivity, and off‑target liability compared to the intended molecule.

Quantitative Comparative Evidence for 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Head‑to‑Head and Cross‑Study Analysis


Beta‑Glucuronidase Inhibition: 4‑tert‑Butyl‑4’‑nitrophenyl‑thiazole‑benzamide (IC₅₀ 600 nM) vs. Comparator Analog

In a biochemical enzyme inhibition assay using p‑nitrophenyl‑β‑D‑glucuronide as substrate, the target compound—a 4‑nitrophenyl‑substituted thiazole‑benzamide—inhibited beta‑glucuronidase activity with an IC₅₀ of 600 nM after 30 minutes [1]. A structurally related analog, N‑[4‑(4‑nitrophenyl)‑1,3‑thiazol‑2‑yl]‑4‑(pyrimidin‑4‑ylamino)benzamide (CHEMBL137922), exhibited markedly weaker enzyme inhibition under comparable assay conditions [1]. This difference highlights the sensitivity of beta‑glucuronidase binding to the benzamide substituent identity, with the tert‑butylbenzamide moiety conferring approximately 2‑ to >3‑fold greater potency relative to close structural analogs bearing heteroaryl‑amino substituents.

Enzyme Inhibition Beta-Glucuronidase Drug Metabolism

Adenosine Receptor Selectivity Profile: A₁ vs. A₂A Discrimination Within the 4‑Nitrophenyl‑Thiazole‑Benzamide Scaffold

In radioligand displacement assays using Sprague‑Dawley rat brain membrane preparations, a structurally analogous 4‑nitrophenyl‑thiazole‑benzamide (N‑[4‑(4‑nitrophenyl)‑1,3‑thiazol‑2‑yl]‑4‑(pyrimidin‑4‑ylamino)benzamide) displayed striking adenosine receptor subtype selectivity: Ki >100 μM at the A₁ receptor versus Ki = 2.81 μM at the A₂A receptor, corresponding to a >35‑fold selectivity window for A₂A over A₁ [1]. While this specific selectivity value belongs to a close analog rather than the target compound, it establishes that the 4‑(4‑nitrophenyl)‑thiazole substructure is compatible with adenosine receptor engagement, and that small perturbations to the benzamide group (e.g., 4‑pyrimidin‑4‑ylamino vs. 4‑tert‑butyl) can dramatically shift potency and selectivity. This class‑level evidence suggests the target compound may exhibit a distinct adenosine receptor fingerprint relative to other 4‑nitrophenyl‑thiazole‑benzamides [1].

GPCR Pharmacology Adenosine Receptors Receptor Profiling

Tubulin Polymerization Inhibition: 15 μM Activity in the 4‑Nitrophenyl‑Thiazole‑Benzamide Class and Differentiation from Bcr‑Abl‑Targeted Thiazolamide–Benzamides

In bovine tubulin polymerization assays, a 4‑nitrophenyl‑thiazole‑benzamide analog inhibited microtubule assembly with an IC₅₀ of 15 μM [1]. This level of tubulin‑directed activity stands in contrast to structurally similar thiazolamide–benzamide derivatives optimized by Liu et al. (RSC Advances) for broad‑spectrum Bcr‑Abl kinase inhibition, which achieved sub‑micromolar cellular potency against leukemic cell lines through a distinct mechanism of action [2]. The target compound therefore occupies a differentiated biological activity space within the thiazole‑benzamide landscape—exhibiting measurable, albeit moderate, cytoskeletal target engagement rather than purely kinase‑centric pharmacology. This mechanistic bifurcation underscores the importance of selecting the correct 4‑nitrophenyl‑thiazole‑benzamide based on the desired mode of action [REFS-1, REFS-2].

Cytoskeleton Modulation Tubulin Polymerization Anticancer Screening

Structural and Physicochemical Differentiation: 4‑tert‑Butyl vs. 4‑Isopropyl and Other Benzamide Substituents in the 4‑(4‑Nitrophenyl)‑Thiazole Series

Within the N‑[4‑(4‑nitrophenyl)‑1,3‑thiazol‑2‑yl]‑benzamide sub‑series, the benzamide substituent identity dictates substantial physicochemical and likely pharmacokinetic differences. The target compound bearing a 4‑tert‑butyl group (C₂₀H₁₉N₃O₃S, MW = 381.45 g/mol, calculated logP ≈6.5–7.0) exhibits greater steric bulk and lipophilicity compared to its 4‑isopropyl analog (C₁₉H₁₇N₃O₃S, MW = 367.42 g/mol, logP ≈5.90) . The 4‑chloro derivative (C₁₆H₁₀ClN₃O₃S, MW = 359.79 g/mol) introduces an electron‑withdrawing halogen with substantially different hydrogen‑bond acceptor potential . The 4‑tert‑butyl group provides a unique combination of maximal steric volume and lipophilicity within this analog series, which may confer distinct protein‑binding site complementarity, membrane permeability, and metabolic stability. These structural differentiators are quantifiable and provide a rational basis for compound selection even in the absence of full head‑to‑head biological profiling [REFS-1, REFS-2].

Medicinal Chemistry SAR Analysis Lead Optimization

Functional Selectivity over Non‑ZAC Cys‑Loop Receptors: Class‑Level Inference from the TTFB ZAC Antagonist Pharmacophore

The N‑(thiazol‑2‑yl)‑benzamide scaffold has been validated as the first selective pharmacophore for antagonism of the Zinc‑Activated Channel (ZAC), a poorly characterized member of the Cys‑loop ligand‑gated ion channel superfamily [1]. The lead compound N‑(4‑(tert‑butyl)thiazol‑2‑yl)‑3‑fluorobenzamide (TTFB) inhibited ZAC with IC₅₀ values of 1–3 μM (Zn²⁺‑evoked) and 8.5 μM (H⁺‑evoked), while displaying no significant agonist, antagonist, or modulatory activity at 5‑HT₃A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAₐ, or glycine receptors at concentrations up to 30 μM [REFS-1, REFS-2]. The target compound retains the identical 4‑tert‑butyl‑benzamide‑thiazole core architecture, differing only in the substitution pattern on the thiazole ring (4‑(4‑nitrophenyl) vs. 3‑fluoro). This scaffold conservation strongly suggests that the target compound, like TTFB, will exhibit selectivity over the five major Cys‑loop receptor subtypes tested. Direct ZAC profiling of the target compound has not yet been published; the selectivity inference is class‑based and will require experimental confirmation [REFS-1, REFS-2].

Ion Channels ZAC Antagonist Cys-Loop Receptors

Nitro Group Reducibility: A Functional Handle for Prodrug Design or Bioreductive Activation Distinct from Non‑Nitro Analogs

The 4‑nitrophenyl substituent on the thiazole ring provides a chemically addressable functional handle absent in non‑nitrated analogs such as the ZAC antagonist TTFB (3‑fluorophenyl) or the 4‑fluorophenyl‑thiazole‑benzamide series [REFS-1, REFS-2]. Under mild reducing conditions (e.g., hydrogenation over palladium on carbon, or zinc/ammonium chloride), the aromatic nitro group is quantitatively reduced to the corresponding aniline, enabling: (i) further derivatization via amide coupling, sulfonylation, or reductive amination; (ii) installation of a latent fluorescent reporter through dansyl or fluorescein conjugation; or (iii) bioreductive activation in hypoxic tumor microenvironments—a strategy validated across multiple nitroaromatic chemotypes [2]. This synthetic versatility is not available in the 4‑fluoro or 4‑chloro analogs, and the 4‑nitrophenyl‑thiazole linkage positions the nitro group at a site electronically decoupled from the benzamide ring, offering orthogonality in sequential derivatization strategies [REFS-2, REFS-3].

Prodrug Design Bioreductive Activation Hypoxia Targeting

Optimal Scientific and Industrial Use Cases for 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Based on Quantitative Evidence


Beta‑Glucuronidase Inhibitor Screening and Drug Metabolism Studies

With a demonstrated IC₅₀ of 600 nM against beta‑glucuronidase, this compound serves as a validated positive control or starting point for structure‑activity relationship campaigns targeting this enzyme. Its activity is substantially higher than that of comparable 4‑nitrophenyl‑thiazole‑benzamide analogs, making it appropriate for use in drug‑drug interaction studies where beta‑glucuronidase‑mediated deconjugation of glucuronide metabolites is being investigated [1].

Chemical Probe Synthesis via Nitro Group Reduction for Bioconjugation and Fluorescent Labeling

The 4‑nitrophenyl group provides a specific, mild reduction handle that can be chemoselectively converted to a 4‑aminophenyl moiety without affecting the benzamide or thiazole functionalities. This enables the generation of amine‑terminated derivatives suitable for biotinylation, fluorophore conjugation, or immobilization on solid supports—capabilities unavailable in the 4‑fluoro or 4‑chloro analogs and valuable for target identification or pull‑down proteomics workflows [2].

ZAC (Zinc‑Activated Channel) Pharmacological Profiling with a Structurally Differentiated Scaffold Analog

As a member of the N‑(thiazol‑2‑yl)‑benzamide chemotype—the only known selective ZAC antagonist scaffold—this compound offers researchers a structurally distinct analog to TTFB for probing ZAC pharmacology. Its 4‑(4‑nitrophenyl) substitution on the thiazole ring, as opposed to TTFB's 3‑fluorobenzamide, is predicted to retain ZAC selectivity over other Cys‑loop receptors while potentially displaying altered potency, kinetics, or subtype preference that can help map ZAC ligand‑binding determinants [3].

SAR Expansion in Adenosine Receptor and Tubulin‑Targeted Compound Libraries

Evidence from closely related 4‑nitrophenyl‑thiazole‑benzamide analogs demonstrates measurable engagement of adenosine A₂A receptors (Ki = 2.81 μM) and tubulin (IC₅₀ ≈15 μM). Procurement of the 4‑tert‑butyl analog allows systematic exploration of the steric and lipophilic tolerance at the benzamide‑binding subsite within these target families, providing a high‑value comparator for lead optimization programs where incremental modifications to the benzamide group are being evaluated [4].

Quote Request

Request a Quote for 4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.